N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide is an organic compound with the molecular formula C24H24N2O2 and a molecular weight of 372.46 g/mol . This compound belongs to the class of aromatic anilides, which are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-aminophenyl-3,4-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in a polar solvent.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-5-7-19(13-17(15)3)23(27)25-21-9-11-22(12-10-21)26-24(28)20-8-6-16(2)18(4)14-20/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
IDBSBQVIDRVWJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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